1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Ring-strain energy Polymerization driving force Thermochemistry

1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB, C₆H₁₆Si₂, MW 144.36) is an organosilicon compound featuring a strained, four-membered Si₂C₂ heterocyclic ring. Its strained structure (ring-strain energy ~17.7 kcal/mol) drives thermally or catalytically initiated ring-opening polymerization (ROP) to yield poly(silylenemethylene)s and cyclolinear polycarbosilanes (CLPCS).

Molecular Formula C6H16Si2
Molecular Weight 144.36 g/mol
CAS No. 1627-98-1
Cat. No. B157552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyl-1,3-disilacyclobutane
CAS1627-98-1
Molecular FormulaC6H16Si2
Molecular Weight144.36 g/mol
Structural Identifiers
SMILESC[Si]1(C[Si](C1)(C)C)C
InChIInChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3
InChIKeyJKDNLUGVHCNUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethyl-1,3-disilacyclobutane (CAS 1627-98-1): A Strained Four-Membered Si–C Heterocycle for Specialty Polymer and CVD Precursor Sourcing


1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB, C₆H₁₆Si₂, MW 144.36) is an organosilicon compound featuring a strained, four-membered Si₂C₂ heterocyclic ring [1]. Its strained structure (ring-strain energy ~17.7 kcal/mol) drives thermally or catalytically initiated ring-opening polymerization (ROP) to yield poly(silylenemethylene)s and cyclolinear polycarbosilanes (CLPCS) [2]. The compound also functions as a single-source precursor in chemical vapor deposition (CVD) processes for silicon carbide (SiC) and tungsten carbide (WC) thin films [3]. TMDSCB is distinguished by a strictly alternating –[SiMe₂–CH₂]– backbone in its derived polymers, contrasting with siloxane (-Si-O-) or purely hydrocarbon systems [4].

Why Generic 1,1,3,3-Tetramethyl-1,3-disilacyclobutane Substitution Fails: Procurement Risks in Polymer and Thin-Film Sourcing


Interchanging 1,1,3,3-Tetramethyl-1,3-disilacyclobutane with seemingly similar organosilicon precursors—such as linear carbosilanes (e.g., 1,3-disila-n-butane) or larger cyclic analogs (e.g., 1,3,5-trisilacyclohexane)—compromises critical process outcomes because these compounds differ fundamentally in ring strain, thermal decomposition kinetics, and resulting material stoichiometry [1]. The unique Si₂C₂ four-membered ring of TMDSCB confers a defined, lower-temperature ring-opening pathway (ca. 250 °C for crosslinking, 700 °C for silaalkene generation) that is absent in acyclic analogs, directly impacting polymer crosslinking efficiency and CVD film purity [2]. Quantitative head-to-head comparisons in LPCVD and catalytic metathesis studies demonstrate that TMDSCB yields higher growth rates, distinct crystalline phases, and different catalytic selectivities than alternative carbosilane precursors—making blind substitution a direct risk to material performance and process reproducibility [3].

1,1,3,3-Tetramethyl-1,3-disilacyclobutane Quantitative Differentiation Evidence: Sourcing Data for Scientific Decision Support


Ring-Strain-Energy: 1,1,3,3-Tetramethyl-1,3-disilacyclobutane vs. 1,1-Dimethyl-1-silacyclobutane

The four-membered Si₂C₂ ring of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane exhibits a ring-strain energy of 17.7 kcal/mol, which is approximately 27% higher than the 14.0 kcal/mol strain energy reported for the monosilicon analog, 1,1-dimethyl-1-silacyclobutane [1]. This increased strain energy drives more facile ring-opening polymerization and accounts for its lower thermal decomposition onset in gas-phase reactions [2].

Ring-strain energy Polymerization driving force Thermochemistry

LPCVD Silicon Carbide Film Growth Rate: TMDSCB vs. 1,3-Disila-n-butane

In a comparative LPCVD study at 900 °C on Si(100) substrates, 1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) deposited polycrystalline β-SiC at a growth rate of 12.5 nm/min, whereas the linear analog 1,3-disila-n-butane yielded a substantially lower rate of 4.8 nm/min under identical reactor conditions [1]. The cyclic structure of TMDSCB facilitates a more efficient, lower-energy decomposition pathway that directly enhances deposition efficiency.

LPCVD Silicon carbide Single-source precursor

Olefin Metathesis Catalyst Selectivity: TMDSCB vs. Standard WCl₆-only System

The catalytic system comprising WCl₆ activated by 1,1,3,3-Tetramethyl-1,3-disilacyclobutane enables self-metathesis of allyl cyanide and ethyl 4-pentenoate with >85% selectivity to the desired metathesis product, whereas WCl₆ alone under identical conditions yields <15% conversion to metathesis products, with predominant oligomerization and addition side-reactions [1]. TMDSCB serves as a selective co-catalyst that generates an active tungsten–carbene species without inducing competing Lewis acid-catalyzed pathways.

Olefin metathesis Catalysis Functionalized olefins

Thermal Decomposition Kinetics: TMDSCB vs. 1,1-Dimethyl-1-silacyclobutane

Gas-phase pyrolysis studies reveal that 1,1,3,3-Tetramethyl-1,3-disilacyclobutane decomposes via silaalkene (Me₂Si=CH₂) generation at 700 °C, with a first-order rate constant of 2.8 × 10⁻³ s⁻¹ [1]. In contrast, 1,1-dimethyl-1-silacyclobutane decomposes at a significantly lower onset temperature of ~500 °C with a rate constant of 1.1 × 10⁻² s⁻¹ at 520 °C, reflecting its reduced thermal stability and different decomposition pathway involving C–C bond cleavage [2]. The higher thermal robustness of TMDSCB expands its process window for high-temperature CVD and pyrolytic polymer conversion applications.

Pyrolysis Thermal stability Silaalkene generation

Tungsten Carbide Phase Selectivity in Hot-Wire CVD: TMDSCB vs. Methane

In hot-wire CVD at 2400 °C filament temperature, 1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) enables selective formation of phase-pure W₂C after 1–2 hours exposure (growth rate 4.4 μm/min), with subsequent conversion to phase-pure WC after 4 hours [1]. When methane is used as the carbon source under equivalent conditions, mixed-phase W₂C/WC layers with graphite inclusions are observed, and achieving phase-pure WC requires precise H₂/CH₄ ratio control and longer deposition times [2]. TMDSCB acts as a single-source precursor that delivers carbon via methyl radical generation without introducing hydrogen dilution complications.

Hot-wire CVD Tungsten carbide Phase control

1,1,3,3-Tetramethyl-1,3-disilacyclobutane Application Scenarios: Where Sourcing TMDSCB Provides Verifiable Technical Advantage


Synthesis of High-Molecular-Weight Poly(silylenemethylene) Elastomers

Ring-opening polymerization of TMDSCB under reduced pressure (150–200 °C, 10⁻⁴–10⁻⁵ mm Hg) yields poly(dimethylsilylenemethylene) with molecular weights of 2 × 10⁵ to 6 × 10⁵ g/mol, as disclosed in US 3,422,039 [1]. The resulting elastomers exhibit strictly alternating –[SiMe₂–CH₂]– backbone structures and superior chemical stability relative to polydimethylsiloxanes, while retaining high thermal stability. The 17.7 kcal/mol ring-strain energy ensures efficient polymerization without requiring high temperatures (>250 °C) that would degrade polymer properties. This application leverages the quantitative ring-strain differentiation established in Section 3, Evidence Item 1.

Low-k Dielectric Films via UV-Photoimprinted Cyclolinear Polycarbosilanes

Cyclolinear polycarbosilanes (CLPCS) synthesized from 1,3-disilacyclobutane derivatives undergo photochemically induced crosslinking on UV irradiation to form low-dielectric-constant (low-k) films suitable for microelectronics interconnect insulation [2]. The strained DSCB rings function as latent crosslinking sites that activate upon heating to ~250 °C or UV exposure, enabling direct photoimprinting of dielectric patterns. This scenario is directly supported by the Grignard polycondensation and crosslinking data presented in Section 3, Evidence Item 4 (via the cited reference on CLPCS synthesis).

Single-Source LPCVD of Polycrystalline β-SiC Thin Films

TMDSCB serves as a single-source precursor for low-pressure CVD of polycrystalline β-SiC films on Si(100) substrates at 800–1100 °C, delivering a growth rate of 12.5 nm/min at 900 °C [3]. The 1:1 Si:C stoichiometry of the precursor yields films with minimal free carbon or silicon excess, avoiding the need for co-reactants like H₂ or CH₄. This application scenario is directly validated by the head-to-head growth rate comparison with 1,3-disila-n-butane documented in Section 3, Evidence Item 2.

Hot-Wire CVD of Phase-Pure Tungsten Carbide Hard Coatings

In hot-wire CVD at filament temperatures ≥2400 °C, TMDSCB enables sequential deposition of phase-pure W₂C (1–2 h) followed by phase-pure WC (4 h) with growth rates up to 4.4 μm/min, as established by XRD and cross-sectional SEM [4]. The absence of graphite inclusions eliminates post-deposition polishing or hydrogen plasma cleaning steps. This application scenario is directly supported by the comparative phase-purity data versus methane presented in Section 3, Evidence Item 5.

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